molecular formula C5H2Br2N2 B1616979 4,5-dibromo-1H-pyrrole-2-carbonitrile CAS No. 34649-19-9

4,5-dibromo-1H-pyrrole-2-carbonitrile

Cat. No.: B1616979
CAS No.: 34649-19-9
M. Wt: 249.89 g/mol
InChI Key: VNVJCGBSMPWVIT-UHFFFAOYSA-N
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Description

4,5-Dibromo-1H-pyrrole-2-carbonitrile is a chemical compound with the molecular formula C5H2Br2N2. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing nitrogen. This compound is known for its stability under general conditions but can decompose at high temperatures or in the presence of open flames, releasing toxic gases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-dibromo-1H-pyrrole-2-carbonitrile typically involves the bromination of 1H-pyrrole-2-carbonitrile. The reaction is carried out using bromine or a bromine source under controlled conditions to ensure selective bromination at the 4 and 5 positions of the pyrrole ring. The reaction conditions often include the use of solvents like dichloromethane or acetonitrile and may require a catalyst to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of bromine and other reagents to ensure safety and efficiency. The product is typically purified through recrystallization or chromatography to achieve the desired purity levels for industrial applications .

Chemical Reactions Analysis

Types of Reactions

4,5-Dibromo-1H-pyrrole-2-carbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms at the 4 and 5 positions can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atoms.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrrole derivatives, while oxidation and reduction can lead to the formation of oxides or dehalogenated products .

Scientific Research Applications

4,5-Dibromo-1H-pyrrole-2-carbonitrile has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4,5-dibromo-1H-pyrrole-2-carbonitrile involves its interaction with molecular targets in biological systems. For example, it has been shown to inhibit the activity of certain enzymes, such as DNA gyrase in bacteria, leading to antibacterial effects. The compound’s bromine atoms play a crucial role in its binding affinity and specificity for these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5-Dibromo-1H-pyrrole-2-carbonitrile is unique due to its specific bromination pattern and the presence of a nitrile group, which imparts distinct chemical reactivity and biological activity.

Properties

IUPAC Name

4,5-dibromo-1H-pyrrole-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Br2N2/c6-4-1-3(2-8)9-5(4)7/h1,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNVJCGBSMPWVIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=C1Br)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70314747
Record name 4,5-dibromo-1H-pyrrole-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70314747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34649-19-9
Record name NSC288037
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=288037
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4,5-dibromo-1H-pyrrole-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70314747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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